molecular formula C20H19NO3 B12464282 ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate

ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate

Cat. No.: B12464282
M. Wt: 321.4 g/mol
InChI Key: LQUHLWOIFJBMDX-XNNMEOQWSA-N
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Description

Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with benzaldehyde and aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an amide formation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The phenylformamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is attributed to the presence of conjugated double bonds and the electron-withdrawing phenylformamido group, which stabilizes the intermediate formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate is unique due to the presence of the phenylformamido group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl (4E)-2-benzamido-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C20H19NO3/c1-2-24-20(23)18(15-9-12-16-10-5-3-6-11-16)21-19(22)17-13-7-4-8-14-17/h3-15H,2H2,1H3,(H,21,22)/b12-9+,18-15?

InChI Key

LQUHLWOIFJBMDX-XNNMEOQWSA-N

Isomeric SMILES

CCOC(=O)C(=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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